molecular formula C35H33N3O7 B11053405 dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate

dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate

Cat. No.: B11053405
M. Wt: 607.7 g/mol
InChI Key: ZLIAJLSHRXEVHA-SMTCOIIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIBENZYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-[(E)-2-PHENYLHYDRAZONO]-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of DIBENZYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-[(E)-2-PHENYLHYDRAZONO]-1,3-CYCLOHEXANEDICARBOXYLATE involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

DIBENZYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-[(E)-2-PHENYLHYDRAZONO]-1,3-CYCLOHEXANEDICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and undergo redox reactions. The phenylhydrazono group can participate in electron transfer processes, influencing the compound’s overall activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C35H33N3O7

Molecular Weight

607.7 g/mol

IUPAC Name

dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C35H33N3O7/c1-35(41)21-29(37-36-27-15-9-4-10-16-27)31(33(39)44-22-24-11-5-2-6-12-24)30(26-17-19-28(20-18-26)38(42)43)32(35)34(40)45-23-25-13-7-3-8-14-25/h2-20,30-32,36,41H,21-23H2,1H3/b37-29+

InChI Key

ZLIAJLSHRXEVHA-SMTCOIIISA-N

Isomeric SMILES

CC1(C/C(=N\NC2=CC=CC=C2)/C(C(C1C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5)O

Canonical SMILES

CC1(CC(=NNC2=CC=CC=C2)C(C(C1C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.